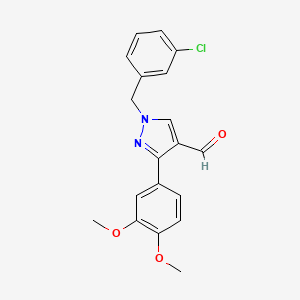

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a chlorobenzyl group at the 1-position, a 3,4-dimethoxyphenyl substituent at the 3-position, and a carbaldehyde functional group at the 4-position of the pyrazole ring. Its molecular formula is C₁₉H₁₇ClN₂O₃, with a molar mass of approximately 364.8 g/mol. While direct biological or physicochemical data for this compound are sparse in the literature, its structural features align with pyrazole-4-carbaldehyde derivatives known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-24-17-7-6-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-4-3-5-16(20)8-13/h3-9,11-12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLQHCDLNOOPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole derivatives, including 1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This reaction involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form an electrophilic intermediate that reacts with hydrazones to produce pyrazole carbaldehydes.

Procedure

Preparation of the Vilsmeier-Haack Reagent :

- Slowly add 3 mL of POCl₃ to 15 mL of chilled DMF under ice-cooling to prevent overheating.

- Stir the mixture to ensure complete dissolution and formation of the active reagent.

-

- Dissolve the hydrazone precursor (e.g., derived from 3-chlorobenzaldehyde and 3,4-dimethoxyphenylhydrazine) in DMF.

- Add the Vilsmeier-Haack reagent dropwise to the hydrazone solution while maintaining a temperature of 70°C.

- Stir the reaction mixture for 4–6 hours to allow complete conversion to the pyrazole carbaldehyde.

Workup :

- Pour the reaction mixture into crushed ice to precipitate the product.

- Neutralize the acidic mixture by adding sodium bicarbonate until a neutral pH is achieved.

- Isolate the crude product by filtration or extraction.

Alternative One-Pot Synthesis via Cyclocondensation

Reaction Overview

This method involves cyclocondensation reactions where aldehydes and hydrazines are reacted in situ with appropriate catalysts to form substituted pyrazoles directly.

Procedure

-

- Use 3-chlorobenzaldehyde as the aldehyde source.

- Use 3,4-dimethoxyphenylhydrazine as the hydrazine derivative.

-

- Combine the aldehyde and hydrazine in ethanol or another polar solvent.

- Add catalytic amounts of acids or bases (e.g., acetic acid or triethylamine) to facilitate cyclization.

- Heat under reflux conditions for several hours (typically 4–8 hours).

-

- Introduce an oxidizing agent (e.g., molecular iodine or air) if necessary, to convert intermediate pyrazolines into aromatic pyrazoles.

Regioselective Synthesis Using Substituted Hydrazines

Reaction Overview

This method employs regioselective cyclization reactions using substituted hydrazines and carbonyl compounds under mild conditions.

Procedure

-

- React substituted phenylhydrazine with 3-chlorobenzaldehyde in ethanol under reflux in the presence of sodium acetate.

Cyclization with Vilsmeier-Haack Reagent :

- Add pre-prepared Vilsmeier-Haack reagent dropwise to a solution containing hydrazone in DMF.

- Stir at temperatures between 50–70°C for several hours (typically 6 hours).

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with structurally analogous pyrazole-4-carbaldehyde derivatives reported in the literature:

Structural and Functional Comparisons

Substituent Effects on Reactivity: The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance resonance stabilization of the pyrazole ring and influence redox properties. This contrasts with electron-withdrawing groups (e.g., 3-nitro in compound 4b), which reduce electron density and alter reactivity .

Spectral Characteristics :

- The carbaldehyde group (CHO) in all compounds shows characteristic IR stretches near 2798–2816 cm⁻¹ (C–H aldehyde) and 1633–1640 cm⁻¹ (C=O). NMR signals for the aldehyde proton typically appear at δ 9.1–9.7 in DMSO, consistent across analogs .

- Methoxy groups (e.g., in 4c and the target compound) exhibit distinct IR peaks near 2816 cm⁻¹ , aiding structural confirmation .

Biological Activity Trends :

- Compounds with electron-donating groups (e.g., 4-methoxyphenyl in 4c ) demonstrate superior antioxidant and anti-inflammatory activities compared to nitro-substituted analogs (4b ). This suggests that the 3,4-dimethoxyphenyl group in the target compound may confer similar or enhanced activity .

- Chlorophenyl and benzodioxin substituents (e.g., in ) are associated with improved pharmacokinetic profiles, though specific data for the target compound remain unavailable.

Synthetic Accessibility :

- The target compound’s discontinuation by CymitQuimica may reflect challenges in synthesizing the 3-chlorobenzyl and 3,4-dimethoxyphenyl substituents. By contrast, derivatives like 4a–e (synthesized via Vilsmeier-Haack cyclization) are more straightforward to produce .

Biological Activity

1-(3-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure and potential biological activities. The molecular formula is with a molecular weight of 356.8 g/mol. This compound has garnered attention for its diverse pharmacological properties, particularly in antimicrobial and anticancer activities.

- Molecular Formula :

- Molecular Weight : 356.8 g/mol

- CAS Number : 1007194-22-0

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have been conducted to evaluate the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens.

Key Findings:

- The compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Time-kill assays indicated that the compound not only inhibits growth but also exhibits bactericidal effects, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Case Study:

A study analyzed the cytotoxicity of several pyrazole derivatives, including our compound of interest, against human cancer cell lines. The results indicated:

- Significant inhibition of cell proliferation in cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer) with IC50 values less than that of standard chemotherapeutics like doxorubicin .

- Structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the phenyl ring enhances anticancer activity, highlighting the importance of functional groups in modifying biological responses .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. It is hypothesized that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell cycle regulation and apoptosis.

Comparative Table of Biological Activities

| Activity Type | Tested Pathogens/Cell Lines | MIC/MBC Values | IC50 Values | Notes |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | N/A | Effective against biofilm formation |

| Anticancer | A431, HT29 | N/A | < Doxorubicin | Induces apoptosis in cancer cells |

Q & A

Q. Key Parameters :

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and confirming regiochemistry?

Q. Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the aldehyde proton in pyrazole-4-carbaldehyde derivatives resonates at δ 9.8–10.2 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolves regiochemistry ambiguities. In analogs like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, crystallography confirmed the carbaldehyde group at position 4 and aryl substitutions at positions 1 and 3 .

Basic: What initial in vitro biological screenings have been conducted, and what models are used?

Answer :

Pyrazole carbaldehydes are screened for:

- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (e.g., analogs showed zones of inhibition >15 mm at 100 µg/mL) .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values <10 µM in some derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) .

Advanced: How can solvent systems and catalysts optimize the Vilsmeier-Haack reaction for the carbaldehyde group?

Q. Answer :

- Solvent Optimization : Anhydrous DMF minimizes side reactions (e.g., hydrolysis), improving yields to >70% .

- Catalyst Alternatives : Substituting POCl₃ with PCl₃ reduces toxicity while maintaining reactivity .

- Temperature Control : Reflux (80–100°C) ensures complete formylation without decomposition .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer :

Contradictions arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .

- Structural Analogues : Compare substituent effects; e.g., 3,4-dimethoxy groups enhance solubility but may reduce membrane permeability .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values instead of single-dose data for robust comparisons .

Advanced: How do substituent variations impact biological activity, and what computational methods predict this?

Q. Answer :

- Substituent Effects :

- Computational Tools :

Advanced: What are the challenges in scaling up synthesis, and how to mitigate impurity formation?

Q. Answer :

- Impurities : Byproducts from incomplete benzylation or aldehyde oxidation.

- Mitigation Strategies :

Advanced: How does the compound interact with biological targets, and what techniques study binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.